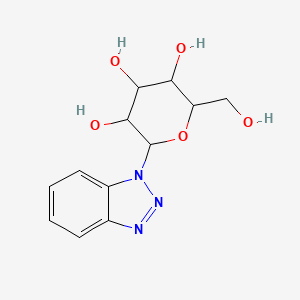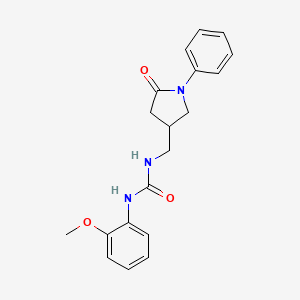
1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as MP1104, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of urea derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to test its efficacy in different disease models and explore its potential as a therapeutic agent. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its efficacy and reduce side effects.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 1-(2-methoxyphenyl)-3-chloropropane-1,3-dione with 3-aminomethyl-5-phenylpyrrolidine in the presence of a base. The resulting product is then treated with urea to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-10-6-5-9-16(17)21-19(24)20-12-14-11-18(23)22(13-14)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFJFGJRSVIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2622790.png)
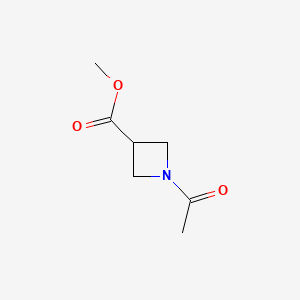
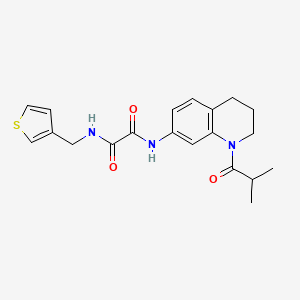
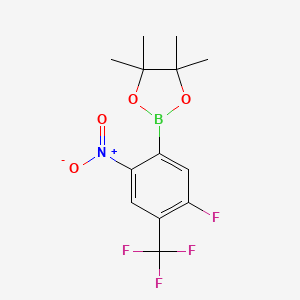
![methyl 3-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)

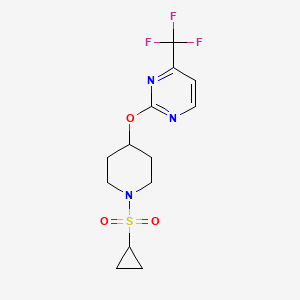

![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)
![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)

